
3-Methyl-7-(3-methylbutyl)-8-methylsulfanylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-7-(3-methylbutyl)-8-methylsulfanylpurine-2,6-dione, also known as MRS2179, is a selective antagonist of the P2Y1 receptor. This receptor is found in various tissues and plays a role in platelet aggregation, vascular smooth muscle contraction, and neurotransmission. MRS2179 has been used in scientific research to study the physiological and biochemical effects of P2Y1 receptor inhibition.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
Cross-Coupling Reactions
Protected 2'-deoxynucleoside and nucleoside derivatives of 6-fluoropurine and 6-(3-methylbutyl)sulfanylpurine have been used in nickel- or palladium-mediated C-C cross-coupling with arylboronic acids, yielding good yields of 6-arylpurine products (Liu & Robins, 2005). This research demonstrates the utility of sulfanylpurine derivatives in facilitating complex chemical syntheses, indicating potential applications in the development of novel organic compounds.
Synthesis of Sulfanyl-Substituted Derivatives
Research on the synthesis of 2-(methylthio)-1,4-diaryl-2-butene-1,4-dione from aryl methyl ketones highlights the versatility of sulfanyl groups in organic synthesis, enabling the formation of furans, pyrroles, and thiophenes through domino processes (Yin et al., 2008). Such methodologies could be applied to synthesize analogs of the compound for various research and development purposes.
Potential Therapeutic Applications
Anticancer Activity Investigation
Computational studies on caffeinated compounds, including 1,3,7-trimethylpurine-2,6-dione and its metal complexes, have explored their geometric parameters, electronic structures, and potential anticancer activities. These studies suggest that similar purine derivatives could possess significant biological activities worth investigating for therapeutic applications (Sayın & Üngördü, 2018).
Biomolecular Interactions and Redox Sensing
Research on S-adenosylmethionine, a biological sulfonium compound, outlines its role in various metabolic reactions and biosynthetic pathways. This highlights the importance of studying sulfanyl and sulfonium compounds for understanding biological redox processes, which could relate to the biochemical applications of your compound of interest (Fontecave et al., 2004).
Propriétés
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-methylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S/c1-7(2)5-6-16-8-9(13-12(16)19-4)15(3)11(18)14-10(8)17/h7H,5-6H2,1-4H3,(H,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXGYTWWLNXTLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1SC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-isopentyl-3-methyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

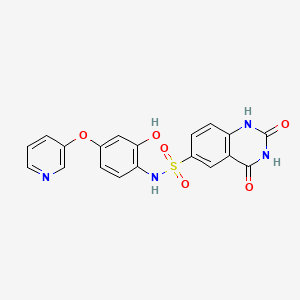

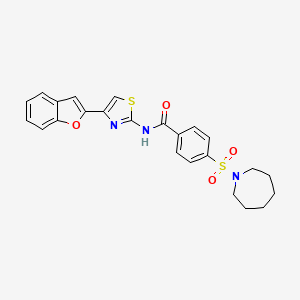
![1-benzyl-9-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2820872.png)
![4-chloro-2-((E)-{[4-(methylthio)benzyl]imino}methyl)phenol](/img/structure/B2820874.png)
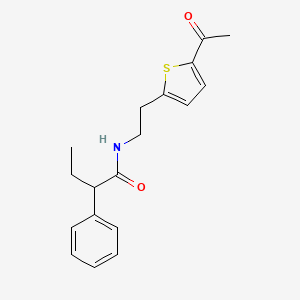
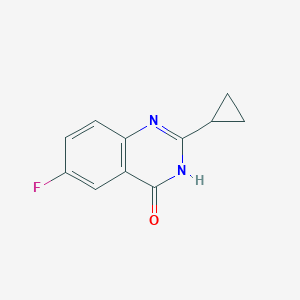
![5-(2-oxo-2-phenylethyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2820880.png)
![2-[(Dimethylamino)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone](/img/structure/B2820882.png)
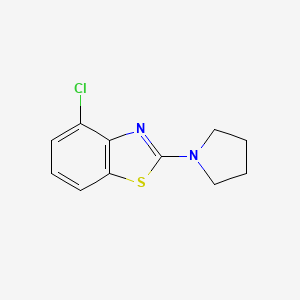

![2-Methyl-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2820885.png)
![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2820886.png)
